![molecular formula C24H29N3O3S B2663712 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-95-7](/img/structure/B2663712.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Methoxybenzamide Group: The methoxybenzamide moiety can be introduced via an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Incorporation of the Cyclohexene Ring: The final step involves the alkylation of the intermediate with a cyclohexene derivative, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield and purity. This might involve:
Continuous Flow Synthesis: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic methoxy group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: Electrophiles like bromine or nitrating agents for aromatic substitution.
Major Products
Epoxides: From oxidation of the cyclohexene ring.
Alcohols: From reduction of carbonyl groups.
Substituted Aromatics: From electrophilic aromatic substitution.
科学研究应用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Biological Probes: For studying enzyme interactions and pathways.
Drug Development: Potential lead compound for pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
- Structural Complexity : The combination of cyclohexene, methoxybenzamide, and tetrahydrobenzo[d]thiazole moieties is unique.
- Functional Diversity : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h6,10-13,19H,2-5,7-9,14-15H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGYDUDJNLFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
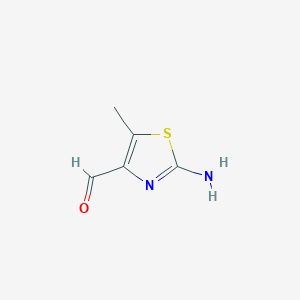
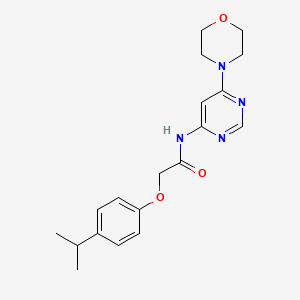
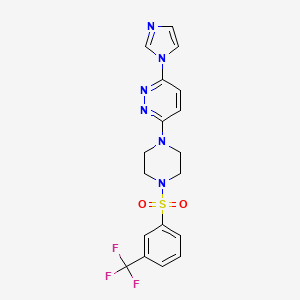
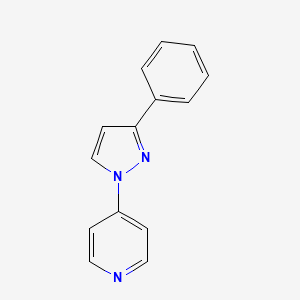
![5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione](/img/structure/B2663639.png)
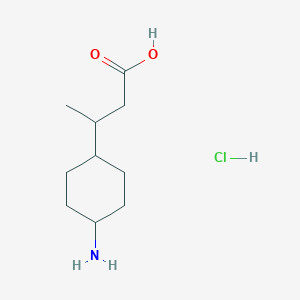
![N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2663644.png)
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)
![tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2663646.png)
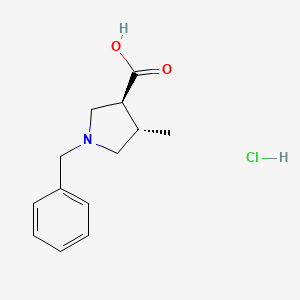
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2663648.png)
![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide](/img/structure/B2663651.png)
